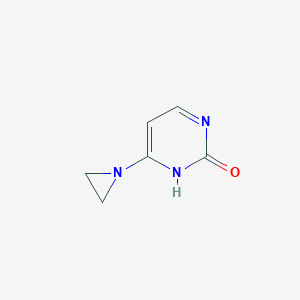

6-(Aziridin-1-yl)pyrimidin-2(1H)-one

Description

6-(Aziridin-1-yl)pyrimidin-2(1H)-one is a pyrimidinone derivative featuring an aziridine substituent at the 6-position of the pyrimidine ring. Pyrimidin-2(1H)-ones are heterocyclic compounds with a six-membered aromatic ring containing two nitrogen atoms and a ketone group.

Properties

CAS No. |

144049-46-7 |

|---|---|

Molecular Formula |

C6H7N3O |

Molecular Weight |

137.14 g/mol |

IUPAC Name |

6-(aziridin-1-yl)-1H-pyrimidin-2-one |

InChI |

InChI=1S/C6H7N3O/c10-6-7-2-1-5(8-6)9-3-4-9/h1-2H,3-4H2,(H,7,8,10) |

InChI Key |

PLUDYDNNASPOEE-UHFFFAOYSA-N |

SMILES |

C1CN1C2=CC=NC(=O)N2 |

Canonical SMILES |

C1CN1C2=CC=NC(=O)N2 |

Synonyms |

2(1H)-Pyrimidinone, 4-(1-aziridinyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Pyrimidin-2(1H)-one Derivatives

Pyrimidin-2(1H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Key comparisons include:

Key Observations :

- Pyrimidin-2(1H)-one spacers (as in 4b ) enhance VEGFR-2 binding compared to pyrimidin-2(1H)-thione or pyrazoline, suggesting the keto group optimizes target interactions .

Analogues with Modified Functional Groups

Thione vs. Keto Groups :

Aziridine vs. Other Amines :

- N(3)-Substituted dihydropyrimidines (e.g., compounds 50–52) with piperidinoalkyl chains demonstrate α1-adrenergic receptor antagonism, highlighting the importance of amine positioning and flexibility . The rigid aziridine ring may restrict conformational adaptability but enhance covalent binding to targets.

Physicochemical and Pharmacokinetic Comparisons

Data from pyrimidin-2(1H)-one derivatives (Table 1, ) reveal trends in physicochemical properties:

| Compound | Substituents | Log P | H-Bond Acceptors | H-Bond Donors | Polar Surface Area (Ų) |

|---|---|---|---|---|---|

| 4a | 4,6-Diphenyl | 3.22 | 3 | 1 | 45.75 |

| 4b | 3-Nitrophenyl (4), phenyl (6) | 3.15 | 6 | 1 | 91.58 |

| 4c | 2-Hydroxyphenyl (4) | 2.95 | 4 | 2 | 65.98 |

Structure-Activity Relationship (SAR) Insights

- Position of Substituents : Activity is highly sensitive to substituent placement. For example, 2-hydroxyphenyl at position 4 (compound 4c ) improves antihelmintic activity compared to unsubstituted phenyl groups .

- Electron-Withdrawing Groups: Nitro substituents (e.g., 4b) enhance VEGFR-2 inhibition, likely by modulating electron density in the pyrimidinone core .

- Aziridine Reactivity: The strained aziridine ring may act as an electrophilic alkylator, enabling covalent bond formation with nucleophilic residues (e.g., cysteine thiols) in target proteins, a mechanism absent in non-aziridine analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.